N,N-dimethyl-2-(methylamino)acetamide
CAS No.: 1857-20-1
Cat. No.: VC21540354
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1857-20-1 |
|---|---|
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | N,N-dimethyl-2-(methylamino)acetamide |
| Standard InChI | InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3 |
| Standard InChI Key | CAGXPPQTXUCBOY-UHFFFAOYSA-N |
| SMILES | CNCC(=O)N(C)C |
| Canonical SMILES | CNCC(=O)N(C)C |
Introduction
Structural Information
Basic Molecular Data
N,N-dimethyl-2-(methylamino)acetamide (CAS: 1857-20-1) is an organic compound with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol . This compound contains two nitrogen atoms - one in an amino group and another in an amide group - along with a carbonyl functional group. The structure represents a methylated derivative of glycine with a dimethylamide functionality.
Structural Identifiers
The compound can be identified through several standardized chemical notations, which are essential for database searches and chemical information systems:
| Identifier Type | Value |
|---|---|
| SMILES | CNCC(=O)N(C)C |
| InChI | InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3 |
| InChIKey | CAGXPPQTXUCBOY-UHFFFAOYSA-N |
| PubChem CID | 2063713 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and chemical databases:
-
Sarcosinedimethylamide
-
N-Me-Gly-NMe₂
-
Sar-NMe₂
-
N-methylglycinedimethylamide
Physical and Chemical Properties
Physical State and Appearance
N,N-dimethyl-2-(methylamino)acetamide exists as a liquid at standard temperature and pressure . This physical state makes it convenient for use as a solvent or reagent in various chemical processes.
Thermodynamic Properties
The compound exhibits specific thermodynamic characteristics that are relevant to its handling and application:
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 175.4±23.0 °C | Predicted value |
| Melting Point | Not Available | - |
| Density | 0.934±0.06 g/cm³ | Predicted value |
| Enthalpy of Vaporization | 41.2±3.0 kJ/mol | - |
| Flash Point | 59.9±22.6 °C | - |
Optical and Spectroscopic Properties
The compound has specific optical properties that can be useful for its identification and analysis:
| Property | Value |
|---|---|
| Index of Refraction | 1.437 |
| Molar Refractivity | 32.6±0.3 cm³ |
Acidity and Basicity
N,N-dimethyl-2-(methylamino)acetamide has an acidity coefficient (pKa) of 8.86(+1) at 25°C . This property is particularly important for understanding its behavior in solution and its potential interactions with other chemical species.
Predicted Collision Cross Section
Mass spectrometry analysis of the compound reveals predicted collision cross section values for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 117.10224 | 124.8 |
| [M+Na]⁺ | 139.08418 | 133.4 |
| [M+NH₄]⁺ | 134.12878 | 132.5 |
| [M+K]⁺ | 155.05812 | 129.2 |
| [M-H]⁻ | 115.08768 | 125.2 |
| [M+Na-2H]⁻ | 137.06963 | 128.7 |
| [M]⁺ | 116.09441 | 125.7 |
| [M]⁻ | 116.09551 | 125.7 |
Applications and Uses
Role in Organic Synthesis
N,N-dimethyl-2-(methylamino)acetamide serves primarily as an intermediate in organic synthesis pathways . Its dual functionality (secondary amine and tertiary amide groups) makes it valuable for building more complex molecular structures. The compound can participate in various reactions including alkylation, acylation, and condensation processes, enabling the synthesis of pharmaceutically relevant compounds.
Pharmaceutical Applications
In pharmaceutical research and development, the compound plays a significant role as a precursor in the synthesis of:
The nitrogen atoms in N,N-dimethyl-2-(methylamino)acetamide can serve as key attachment points for building more complex drug molecules, especially those requiring amino or amide functionalities in their structure.
Other Industrial Applications
Beyond pharmaceutical synthesis, the compound has utility in several other fields:
-
As a dye component
-
As a solvent in specialized applications
-
As a metal ion coordination agent in analytical and separation processes
Chemical Reactivity and Reactions
Functional Group Reactivity
The compound contains two key functional groups that determine its chemical behavior:
-
Secondary amine group (-NHCH₃): This group can participate in:
-
Alkylation reactions
-
Acylation reactions
-
Nucleophilic substitution reactions
-
Coordination with metal ions
-
-
Tertiary amide group (-CON(CH₃)₂): This group exhibits:
-
Resistance to hydrolysis compared to primary amides
-
Potential for coordination with Lewis acids
-
Limited electrophilicity at the carbonyl carbon
-
The combination of these two functional groups in a single molecule creates interesting reactive possibilities, particularly in medicinal chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume